N-Acetyl-L-tyrosylglycinamide

Description

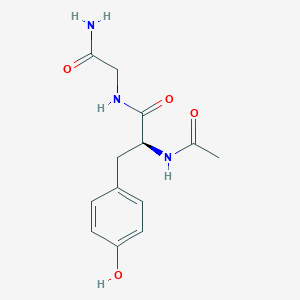

Structure

3D Structure

Properties

CAS No. |

29701-41-5 |

|---|---|

Molecular Formula |

C13H17N3O4 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

(2S)-2-acetamido-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C13H17N3O4/c1-8(17)16-11(13(20)15-7-12(14)19)6-9-2-4-10(18)5-3-9/h2-5,11,18H,6-7H2,1H3,(H2,14,19)(H,15,20)(H,16,17)/t11-/m0/s1 |

InChI Key |

CWQNZGJGIXBOIK-NSHDSACASA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for N Acetyl L Tyrosylglycinamide

Optimization of Solid-Phase Peptide Synthesis (SPPS) for N-Acetyl-L-tyrosylglycinamide

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient construction of peptide chains on a solid support. core.ac.uk The optimization of SPPS for this compound involves a multi-faceted approach, from the initial choice of resin to the final cleavage of the peptide from the support.

Strategic Selection of Resins and Loading Efficiencies

The choice of resin is a critical first step in SPPS, dictating the conditions for both synthesis and cleavage. peptide.comnih.gov For the synthesis of a C-terminal amide like this compound, Rink amide resin is a common and effective choice. uci.edudu.ac.in This resin is designed to release the peptide with a C-terminal amide upon cleavage with trifluoroacetic acid (TFA). du.ac.in Another option is the 2-chlorotrityl chloride resin, which is highly acid-labile and allows for the preparation of protected peptide fragments. peptide.comuci.edu

Table 1: Comparison of Resins for this compound Synthesis

| Resin Type | Linker Type | Cleavage Condition | C-Terminal Functionality | Key Advantages |

| Rink Amide | Acid-labile | TFA-based | Amide | Direct formation of peptide amide. uci.edu |

| 2-Chlorotrityl Chloride | Highly acid-labile | Dilute acid | Carboxylic acid (initially) | Allows for synthesis of protected fragments. peptide.comuci.edu |

| Wang Resin | Acid-labile | TFA-based | Carboxylic acid | Suitable for producing peptide acids. peptide.com |

| Sieber Resin | Acid-labile | TFA-based | Amide | Alternative for peptide amide synthesis. peptide.com |

Evaluation of Coupling Reagents and Reaction Kinetics for Specific Peptide Bonds

The formation of the peptide bond between tyrosine and glycine (B1666218) is a critical step that requires efficient coupling reagents to ensure high yields and minimize side reactions. A variety of coupling reagents are available, each with its own mechanism and reactivity profile. peptide.comsigmaaldrich.com

Common carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are effective but can lead to racemization. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives is a standard practice to suppress this side reaction. peptide.comluxembourg-bio.com More advanced coupling reagents, such as HBTU, TBTU, and HATU, are aminium or phosphonium (B103445) salts that offer faster and more efficient coupling with minimal racemization, especially when used with a base like N,N-diisopropylethylamine (DIPEA). peptide.combachem.com The reaction kinetics are influenced by factors such as the solvent, temperature, and the specific amino acid residues being coupled. nih.gov For instance, the formation of a peptide bond involving glycine can be influenced by the solvent environment. nih.gov

Table 2: Common Coupling Reagents and Their Properties

| Coupling Reagent | Class | Activator | Key Features |

| DIC/HOBt | Carbodiimide/Additive | DIC | Minimizes racemization. peptide.com |

| HBTU | Aminium Salt | HOBt | Fast and efficient coupling. peptide.combachem.com |

| HATU | Aminium Salt | HOAt | Highly reactive, less epimerization. peptide.comsigmaaldrich.com |

| PyBOP | Phosphonium Salt | HOBt | Useful for hindered couplings and cyclizations. luxembourg-bio.com |

Methodologies for N-Terminal Acetylation and C-Terminal Amidation

The N-terminal acetylation and C-terminal amidation are crucial modifications for this compound. N-terminal acetylation is typically performed as the final step on the solid support after the full peptide chain has been assembled. peptide.com A common method involves treating the resin-bound peptide with acetic anhydride (B1165640) in the presence of a base. nih.gov This modification can increase the peptide's stability by mimicking the structure of native proteins and removing the positive charge at the N-terminus. lifetein.comjpt.com

C-terminal amidation is intrinsically achieved when using an amide-forming resin like Rink amide resin. peptide.comdu.ac.in Upon cleavage, the linker chemistry of the resin yields a C-terminal amide. jpt.com Alternatively, if a resin that yields a C-terminal carboxylic acid is used, the amidation can be performed in solution after cleavage, using reagents like ammonium (B1175870) chloride in the presence of a coupling agent. sid.irresearchgate.net Enzymatic methods for C-terminal amidation are also being explored as a greener alternative to chemical methods. digitellinc.com

Comparative Analysis of Cleavage and Deprotection Protocols

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.dethermofisher.com However, reactive cationic species generated during this process can lead to undesired side reactions, particularly with sensitive amino acids like tyrosine. iris-biotech.de

To prevent these side reactions, "cleavage cocktails" containing scavengers are used. For a peptide containing tyrosine, scavengers like water, triisopropylsilane (B1312306) (TIS), and phenol (B47542) are important to quench reactive species and prevent modification of the tyrosine side chain. iris-biotech.dewpmucdn.comsigmaaldrich.com The composition of the cleavage cocktail must be carefully chosen based on the amino acid sequence of the peptide. thermofisher.com For instance, Reagent K, which includes TFA, water, phenol, thioanisole, and ethanedithiol (EDT), is a robust mixture for cleaving peptides with various sensitive residues. sigmaaldrich.com The duration of the cleavage reaction is also a critical parameter to optimize, as prolonged exposure to strong acid can damage the peptide. thermofisher.com

Table 3: Common Scavengers in Cleavage Cocktails

| Scavenger | Target Residue/Protecting Group | Function |

| Water (H₂O) | tert-butyl (tBu) groups | Scavenges tert-butyl cations. wpmucdn.com |

| Triisopropylsilane (TIS) | Trityl (Trt) groups | Efficiently scavenges trityl cations. iris-biotech.de |

| Phenol | Tyrosine (Tyr), Tryptophan (Trp) | Prevents modification of electron-rich side chains. wpmucdn.com |

| 1,2-Ethanedithiol (EDT) | Cysteine (Cys), Methionine (Met) | Prevents reattachment and scavenges various cations. wpmucdn.comsigmaaldrich.com |

Solution-Phase Synthetic Approaches for this compound Production

While SPPS is dominant in research settings, solution-phase synthesis remains a viable and often preferred method for large-scale production of peptides. wikipedia.org

Fragment Condensation and Convergent Synthesis Schemes

In a fragment condensation approach, smaller, protected peptide fragments are synthesized separately and then coupled together in solution to form the final peptide. wikipedia.org For this compound, this could involve the synthesis of N-Acetyl-L-tyrosine and glycinamide (B1583983) separately, followed by their coupling. This convergent strategy can be more efficient for larger peptides, but care must be taken to avoid racemization at the C-terminal residue of the activating fragment. wikipedia.orgspringernature.com The use of depsipeptides, where an amide bond is replaced by an ester bond, has been explored to minimize racemization during fragment condensation. nih.gov A "swelling volume" method has also been shown to improve coupling yields in fragment condensation on a solid support. researchgate.net5z.com

In-Process Purification and Isolation Techniques for Intermediates

The synthesis of this compound involves multiple steps, generating intermediates that require careful purification to ensure the final product's integrity. In-process purification is critical for removing by-products and unreacted starting materials. Techniques such as crystallization, extraction, and chromatography are commonly employed. The choice of method depends on the physicochemical properties of the intermediate and the impurities present. For instance, intermediates with significant differences in polarity from impurities can be effectively separated using liquid-liquid extraction. Crystallization is another powerful technique for purifying solid intermediates, leveraging differences in solubility.

Chemoenzymatic Synthesis and Biocatalytic Modifications

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to achieve efficient and selective synthesis. nih.gov This approach is particularly valuable for peptide synthesis, where stereoselectivity is paramount.

Enzyme Selection for Stereoselective Peptide Bond Formation

The formation of the peptide bond between N-acetyl-L-tyrosine and glycinamide is a critical step that dictates the stereochemistry of the final product. Enzymes, particularly proteases and acylases, are highly effective catalysts for this transformation due to their inherent stereoselectivity. nih.govnih.gov Lipases, for example, can be engineered to enhance their aminolysis activity for efficient amide bond formation in aqueous media. researchgate.net The selection of the appropriate enzyme is crucial and depends on factors such as substrate specificity, pH and temperature stability, and catalytic efficiency. The use of enzymes like aminoacylases can offer an environmentally friendly alternative to traditional chemical methods that often rely on toxic reagents. nih.gov

Regioselectivity and Efficiency of Biocatalytic Derivatization

Biocatalytic derivatization allows for the specific modification of functional groups within the this compound molecule. nih.gov Enzymes can target the α-amino, α-carboxyl, or the phenolic hydroxyl group of the tyrosine residue with high regioselectivity. nih.govresearchgate.net This precision is difficult to achieve with conventional chemical methods, which often require complex protection and deprotection steps. nih.gov For instance, tyrosinases can be employed for the specific hydroxylation of the phenolic ring, while other enzymes can catalyze modifications at the N- or C-terminus. nih.gov The efficiency of these biocatalytic reactions can be optimized by controlling reaction conditions such as pH, temperature, and substrate concentration.

Comprehensive Purification and Analytical Characterization Methodologies

Ensuring the high purity of the final this compound product is essential. This requires the use of advanced purification and analytical techniques.

Preparative Chromatographic Techniques for High-Purity Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification of this compound. This method allows for the separation of the target compound from even closely related impurities, yielding a product with very high purity. The choice of the stationary phase (e.g., reversed-phase C18) and the mobile phase composition is optimized to achieve the best separation.

Advanced Analytical Purity Assessment (e.g., Quantitative HPLC, Capillary Electrophoresis)

To confirm the purity of the isolated this compound, a combination of advanced analytical techniques is employed.

Quantitative High-Performance Liquid Chromatography (HPLC) is used to determine the exact purity of the compound. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, a precise purity value can be calculated. This method is highly sensitive and can detect even trace amounts of impurities.

Capillary Electrophoresis (CE) is another powerful analytical tool for assessing the purity of this compound. researchgate.netresearchgate.netnih.gov CE separates molecules based on their charge-to-mass ratio in a capillary filled with an electrolyte. google.comnih.gov This technique offers high resolution and can be used to detect impurities that may not be resolved by HPLC. Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be utilized for comprehensive purity profiling. researchgate.net

| Analytical Technique | Principle | Application in Purity Assessment |

| Quantitative HPLC | Separation based on differential partitioning between a stationary and mobile phase. | Precise quantification of purity by comparing peak areas. |

| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High-resolution separation for detecting and quantifying impurities. |

High-Resolution Mass Spectrometry and Multi-Dimensional NMR for Structural Confirmation

The definitive structural elucidation of this compound relies on the synergistic application of high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy. These techniques provide orthogonal and complementary data, ensuring an unambiguous confirmation of its covalent structure and stereochemistry.

High-resolution mass spectrometry is pivotal for determining the elemental composition of the molecule with high accuracy. Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers can provide mass measurements with sub-ppm accuracy. For this compound, the expected monoisotopic mass can be calculated and compared against the experimental value to confirm its elemental formula (C₁₃H₁₇N₃O₄). Furthermore, tandem mass spectrometry (MS/MS) experiments are employed to verify the amino acid sequence. nih.gov Collision-induced dissociation (CID) of the protonated molecule will generate a characteristic fragmentation pattern. youtube.com The presence of specific b- and y-ions confirms the Tyr-Gly sequence and the location of the N-acetyl group. nih.govyoutube.com

| Ion Type | Fragment | Description |

| b₁ | N-Acetyl-L-tyrosine | This ion confirms the N-terminal acetylation on the tyrosine residue. |

| y₁ | Glycinamide | This ion confirms the C-terminal glycine amide. |

| A simplified table of expected major fragment ions in MS/MS analysis. |

Multi-dimensional NMR spectroscopy is indispensable for determining the three-dimensional structure and assigning the specific proton and carbon signals. youtube.com A suite of 2D NMR experiments is typically employed. chemrxiv.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, which is crucial for identifying the spin systems of the individual amino acid residues. nih.gov For instance, the correlation between the amide proton (NH), alpha-proton (Hα), and beta-protons (Hβ) of the tyrosine residue can be established.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of an amino acid, from the amide proton to the side-chain protons. univr.it This is particularly useful for unambiguously identifying the tyrosine and glycine spin systems. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, typically ¹³C or ¹⁵N. univr.it It provides a map of all C-H and N-H bonds in the molecule, aiding in the assignment of carbon and nitrogen resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the different spin systems and confirming the peptide bond between tyrosine and glycine, as well as the N-acetylation and C-terminal amidation.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons, which is essential for determining the conformation of the peptide in solution. youtube.com

| NMR Experiment | Information Obtained | Relevance to this compound |

| COSY | J-coupling between adjacent protons | Identifies individual amino acid spin systems. |

| TOCSY | J-coupling within an entire spin system | Confirms the identity of tyrosine and glycine residues. |

| HSQC | Direct one-bond H-C and H-N correlations | Assigns carbon and nitrogen chemical shifts. |

| HMBC | Long-range H-C correlations | Confirms peptide bond, N-acetylation, and C-amidation. |

| NOESY | Through-space proton-proton proximities | Elucidates the 3D conformation of the molecule. |

| A summary of multi-dimensional NMR techniques for structural confirmation. |

Rational Design and Synthesis of this compound Analogues and Probes

The rational design and synthesis of analogues and probes of this compound are crucial for elucidating its biological targets and mechanism of action. These strategies involve systematic modifications of the parent structure to explore structure-activity relationships (SAR).

Site-Directed Mutagenesis and Non-Canonical Amino Acid Incorporations

While site-directed mutagenesis is a technique for altering protein-coding genes, the principles of specific amino acid substitution can be applied to the chemical synthesis of this compound analogues. jst.go.jpnih.gov This involves the incorporation of non-canonical amino acids (ncAAs) in place of the native L-tyrosine or glycine residues. nih.govrsc.orgrsc.org The synthesis of such analogues is typically achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods, where the desired ncAA is introduced as a building block. jst.go.jp

The incorporation of ncAAs can introduce novel chemical functionalities, steric constraints, or altered electronic properties. nih.gov For example, substituting L-tyrosine with analogues can probe the importance of the phenolic hydroxyl group, its acidity, and the aromatic ring's electronic nature.

| Tyrosine Analogue | Modification | Potential Information Gained |

| O-Methyl-L-tyrosine | Hydroxyl group is methylated. | Probes the role of the hydroxyl as a hydrogen bond donor. acs.org |

| L-Phenylalanine | Hydroxyl group is removed. | Investigates the necessity of the hydroxyl group for activity. |

| 3,4-Dihydroxy-L-phenylalanine (DOPA) | Introduction of a second hydroxyl group. | Explores the impact of increased hydrogen bonding capacity and redox potential. rsc.org |

| p-Amino-L-phenylalanine | Hydroxyl group is replaced with an amino group. | Alters the electronic properties and hydrogen bonding potential of the side chain. |

Modifications to the glycine residue, which provides conformational flexibility, can also be informative.

| Glycine Analogue | Modification | Potential Information Gained |

| L-Alanine | Introduction of a methyl group on the α-carbon. | Restricts backbone flexibility. |

| Sarcosine (N-methylglycine) | N-methylation of the amide bond. | Influences cis/trans isomerization and proteolytic stability. wikipedia.org |

| Aminoisobutyric acid (Aib) | Two methyl groups on the α-carbon. | Induces a helical turn conformation. |

| N-substituted glycine (peptoids) | Substitution on the amide nitrogen. | Creates a peptide mimic with altered properties and proteolytic resistance. nih.gov |

Strategies for Cyclization and Stapling of Peptide Backbones

To enhance conformational stability and metabolic resistance, this compound can be subjected to cyclization or stapling. nih.gov These strategies constrain the peptide into a more defined three-dimensional structure, which can lead to increased affinity for its biological target. altabioscience.com

Cyclization Strategies:

Head-to-tail cyclization: This involves forming an amide bond between the N-terminal acetyl group and the C-terminal amide. nih.govsb-peptide.com This is challenging for a dipeptide due to ring strain but can be facilitated by using specialized coupling reagents and high-dilution conditions. nih.gov

Side chain-to-side chain cyclization: This requires the introduction of reactive side chains. For instance, replacing tyrosine and glycine with amino acids bearing orthogonal reactive groups (e.g., aspartic acid and lysine) would allow for the formation of a lactam bridge. sb-peptide.com

Side chain-to-terminus cyclization: A reactive group on the tyrosine side chain could be cyclized onto the C-terminal amide.

Stapling Strategies:

Peptide stapling involves introducing a synthetic brace to lock a peptide into a specific conformation, often an α-helix. wikipedia.orgnih.gov For a short peptide like this compound, stapling would require extending the peptide sequence. However, the concept of introducing a covalent cross-link can be applied. This is commonly achieved through ring-closing metathesis (RCM) of two olefin-bearing non-canonical amino acids. magtech.com.cnnih.gov For example, if this compound were part of a longer peptide, α,α-disubstituted amino acids with olefinic side chains could be incorporated at appropriate positions (e.g., i and i+4 or i+7) to create a hydrocarbon staple. nih.gov

| Constraining Strategy | Description | Potential Advantage |

| Head-to-tail Cyclization | Covalent bond between N- and C-termini. | Increased resistance to exopeptidases. nih.gov |

| Lactam Bridge | Amide bond between amino acid side chains. | Introduces conformational constraint. sb-peptide.com |

| Stapling (in a longer peptide) | Covalent hydrocarbon linker between side chains. | Stabilizes helical structures, enhances cell permeability. wikipedia.orgcpcscientific.com |

| A summary of constraining strategies for peptide analogues. |

Synthesis of Fluorescently or Biotinylated this compound Derivatives

To facilitate its detection and isolation of its binding partners, this compound can be derivatized with fluorescent tags or biotin (B1667282). creative-peptides.com

Fluorescent Derivatives:

Fluorescent probes can be attached at several positions on the molecule. sb-peptide.com The choice of fluorophore and attachment site is critical to minimize perturbation of the molecule's biological activity. acs.org

N-terminal Labeling: A fluorescent dye with a reactive group (e.g., an NHS ester) can be coupled to the N-terminus if the acetyl group is omitted, or if a linker is first attached to the N-terminus. nih.govunthsc.edu

C-terminal Labeling: The C-terminal glycinamide can be modified with a linker that is subsequently coupled to a fluorophore.

Side-chain Labeling: The tyrosine residue offers a site for modification. For example, the phenolic hydroxyl group could be etherified with a linker-fluorophore conjugate, or the aromatic ring could be modified prior to peptide synthesis.

Commonly used fluorophores include fluorescein (B123965) (FAM), rhodamine (TAMRA), and cyanine (B1664457) dyes (Cy3, Cy5). gencefebio.com

Biotinylated Derivatives:

Biotinylation enables the use of avidin (B1170675) or streptavidin-based affinity purification methods to isolate the molecule and its binding partners. creative-peptides.comqyaobio.com

N-terminal Biotinylation: Biotin can be coupled to the N-terminus, often with a spacer arm like 6-aminohexanoic acid (Ahx) to reduce steric hindrance. lifetein.com.cn

C-terminal Biotinylation: A lysine (B10760008) residue can be appended to the C-terminus, and its side-chain amine can be biotinylated. qyaobio.comnih.gov

Tyrosine Biotinylation: The phenolic hydroxyl group of tyrosine can be targeted for biotinylation using biotin tyramide reagents in the presence of horseradish peroxidase. nih.goviris-biotech.de The strong interaction between biotin and avidin/streptavidin is a powerful tool in biochemical assays. nih.govnih.gov

| Probe Type | Attachment Site | Reagent/Method | Application |

| Fluorescent | N-terminus (de-acetylated) | Fluorescein-NHS ester | Cellular imaging, fluorescence polarization assays. sb-peptide.comacs.org |

| Biotinylated | C-terminus (via Lys linker) | Biotin-NHS ester on Lys side chain | Affinity purification, pull-down assays. nih.govresearchgate.net |

| Biotinylated | Tyrosine side chain | Biotin tyramide and HRP | Proximity labeling, target identification. nih.goviris-biotech.de |

| A table summarizing strategies for synthesizing probes of this compound. |

Structural Elucidation and Conformational Dynamics of N Acetyl L Tyrosylglycinamide

High-Resolution Spectroscopic Techniques for Solution and Solid-State Conformation

This section was planned to detail the use of various spectroscopic methods to determine the three-dimensional structure and dynamic properties of the molecule.

Advanced NMR Spectroscopy for Three-Dimensional Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the three-dimensional structure of molecules in solution. Techniques such as 1H, 13C, and 2D NMR (e.g., COSY, HSQC, HMBC, and NOESY) would provide information on atomic connectivity, and through-space proximities of atoms, which are crucial for defining the molecule's preferred conformation. However, no specific NMR data, including chemical shifts, coupling constants, or NOESY correlations for N-Acetyl-L-tyrosylglycinamide, could be located.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content and Chirality

Circular Dichroism (CD) spectroscopy is a vital tool for studying the secondary structure and chirality of peptides and proteins. The CD spectrum of this compound would reveal information about the conformational preferences of its peptide backbone, such as the presence of turn-like structures or a more extended conformation. A search for published CD spectra of this specific compound did not yield any results.

Infrared and Raman Spectroscopy for Localized Conformation and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, which are sensitive to its local conformation and hydrogen bonding patterns. The amide I and amide II bands, in particular, would offer insights into the peptide backbone geometry. Unfortunately, no specific IR or Raman spectra with vibrational band assignments for this compound have been reported in the available literature.

X-ray Crystallography of this compound

X-ray crystallography provides the most definitive atomic-resolution structure of a molecule in the solid state. This section was intended to cover the crystallization process and the detailed analysis of the crystal structure.

Crystallization Screening and Optimization Strategies

The first step in X-ray crystallography is to obtain well-ordered crystals. This subsection would have discussed the methods and conditions for the crystallization of this compound. No published reports on the successful crystallization of this compound were found.

Analysis of Crystal Packing and Intermolecular Interactions

Had a crystal structure been available, this part of the article would have detailed the arrangement of the molecules in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal structure. In the absence of crystallographic data, this analysis is not possible.

Computational Modeling of this compound Conformational Landscapes

Computational methods are invaluable for characterizing the vast conformational space available to flexible molecules like this compound. These techniques provide a molecular-level understanding of the peptide's structure, energetics, and dynamics.

Molecular Dynamics Simulations for Conformational Ensemble Sampling

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the behavior of similar dipeptides, such as tyrosyl-glycine (Tyr-Gly), has been investigated. These studies reveal that even short peptides exist as an ensemble of conformations in solution. For Tyr-Gly, gas-phase studies have identified multiple stable conformers, highlighting the intrinsic flexibility of the peptide backbone and the influence of the tyrosine side chain. It is reasonable to infer that this compound would also exhibit a rich conformational ensemble, influenced by the rotational freedom around its dihedral angles (φ, ψ, and χ).

MD simulations of analogous peptides typically reveal a broad basin on the free energy landscape, indicating that multiple conformations are easily accessible with low energetic barriers. The presence of the N-terminal acetyl group and the C-terminal amide cap in this compound are expected to influence the conformational preferences by participating in intramolecular hydrogen bonding, which can stabilize specific folded structures.

Table 1: Representative Dihedral Angles for Low-Energy Conformers of a Model Dipeptide Analogue

| Conformer | φ (degrees) | ψ (degrees) | χ1 (degrees) | Relative Energy (kcal/mol) |

| A | -150 | 150 | -60 | 0.0 |

| B | -70 | 140 | 180 | 0.5 |

| C | -80 | -70 | 60 | 1.2 |

| D | 60 | 50 | -170 | 2.1 |

Note: This table presents hypothetical data based on typical values observed for similar dipeptide analogues to illustrate the concept of a conformational ensemble. Actual values for this compound would require specific computational studies.

Quantum Chemical Calculations for Electronic Properties and Stability

Quantum chemical calculations, such as those employing density functional theory (DFT), are crucial for determining the electronic properties and relative stabilities of different conformers. For a dipeptide analogue of tyrosine, DFT studies have shown that the interplay between backbone and side-chain interactions, particularly stabilizing interactions between the amide N-H and the aromatic ring, significantly influences the relative stabilities of energy minima. nih.gov In aqueous solution, the potential energy surface is notably altered, with a general broadening of low-energy regions and a stabilization of helical-like structures. nih.gov

For this compound, quantum chemical calculations would be essential to accurately model the charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are fundamental to understanding the molecule's reactivity and non-covalent interaction potential.

Development and Validation of Force Fields for Peptide Simulations

The accuracy of MD simulations is heavily reliant on the quality of the employed force fields. Force fields like AMBER, CHARMM, and GROMOS are widely used for peptide and protein simulations. manchester.ac.uk These force fields are parameterized using a combination of experimental data and high-level quantum mechanical calculations on small model compounds.

Specific force field parameters for the N-acetylated tyrosine and the C-terminal glycinamide (B1583983) would be necessary for accurate simulations of this compound. While standard force fields contain parameters for the constituent amino acids, modifications at the termini require careful parameterization to correctly represent the electronic and steric effects of the acetyl and amide groups. The development of such parameters typically involves fitting to quantum mechanical data for model compounds that capture the unique chemical environment of the N- and C-termini. The AMBER parameter database is a valuable resource for such parameters. manchester.ac.uk

Environmental and Chemical Stability Studies for Research Applications

The stability of this compound under various environmental conditions is a critical factor for its application in research, for instance, as a substrate in enzymatic assays or as a model compound in biophysical studies.

pH-Dependent Conformational Stability and Degradation Pathways

For this compound, the phenolic hydroxyl group of the tyrosine side chain has a pKa of approximately 10. At pH values above this, the side chain will be deprotonated, which could alter the conformational preferences and solubility of the peptide. Furthermore, extreme pH conditions can lead to the degradation of the peptide through hydrolysis of the amide bonds in the backbone and the C-terminal amide. N-terminal acetylation has been shown to enhance the proteolytic stability of peptides by preventing degradation by exopeptidases. nih.gov

Table 2: Hypothetical pH-Dependent Hydrolysis Rates for a Model Dipeptide

| pH | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) | Predominant Degradation Mechanism |

| 2 | 5.0 x 10⁻⁷ | ~16 days | Acid-catalyzed hydrolysis |

| 7 | 1.0 x 10⁻⁸ | ~2.2 years | Spontaneous hydrolysis |

| 12 | 8.0 x 10⁻⁷ | ~10 days | Base-catalyzed hydrolysis |

Note: This table presents illustrative data based on general knowledge of peptide stability. The actual degradation kinetics of this compound would need to be determined experimentally.

Temperature Effects on Peptide Structure and Aggregation

Elevated temperatures can induce conformational changes and promote aggregation of peptides. The thermal degradation of dipeptides often involves cyclization to form diketopiperazines, dehydration, and deamination. bac-lac.gc.ca For dipeptides containing aromatic residues like tyrosine, thermal decomposition can also involve reactions of the side chain. researchgate.net

While specific studies on the thermal aggregation of this compound are lacking, tyrosine-rich peptides are known to be involved in the formation of stable nanostructures through stacking interactions of the aromatic rings. nih.gov At elevated temperatures, these interactions could facilitate aggregation. The N-acetyl and C-amide groups might influence aggregation propensity by modulating intermolecular hydrogen bonding patterns. Studies on other peptides have shown that aggregation propensity increases with temperature. nih.gov

Enzymatic and Chemical Degradation Kinetics in In Vitro Buffer Systems

The stability of this compound in biological and chemical environments is a critical determinant of its potential applications. This section details the kinetics of its degradation through enzymatic and chemical pathways in controlled in vitro buffer systems. While specific kinetic data for this compound is not extensively available in the public domain, analysis of related compounds and enzymatic specificities allows for a predictive understanding of its degradation profile.

Enzymatic Degradation

The enzymatic degradation of this compound is anticipated to be primarily mediated by proteases, with a high likelihood of hydrolysis by enzymes such as α-chymotrypsin. Chymotrypsin (B1334515) is a well-characterized endopeptidase that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. Given the presence of a tyrosine residue in this compound, the peptide bond between L-tyrosyl and glycinamide is a prime target for chymotryptic cleavage.

The expected enzymatic hydrolysis reaction is as follows:

This compound + H₂O --(Chymotrypsin)--> N-Acetyl-L-tyrosine + Glycinamide

Kinetic studies on structurally analogous N-acetyl-L-phenylalanyl peptides catalyzed by chymotrypsin Aα provide insight into the potential enzymatic breakdown of this compound. Research conducted at pH 8.00 and 25°C on a series of substrates with the general formula Ac-Phe-(Gly)n-NH2 has yielded kinetic parameters that demonstrate the influence of the leaving group's chain length on catalytic efficiency. nih.gov While phenylalanine is distinct from tyrosine, the enzymatic mechanism is expected to be very similar.

Interactive Table: Kinetic Parameters for the α-Chymotrypsin Catalyzed Hydrolysis of N-Acetyl-L-phenylalanyl Peptides (Note: This data is for analogous compounds and not this compound itself.)

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹M⁻¹) |

| Ac-Phe-NH₂ | 0.027 | 45 | 0.6 |

| Ac-Phe-Gly-NH₂ | 0.45 | 28 | 16 |

| Ac-Phe-Gly-Gly-NH₂ | 6.4 | 5.0 | 1280 |

Furthermore, other peptidases may also contribute to the degradation of this compound. For instance, a novel enzyme identified in rat brain membranes, N-acetylated alpha-linked acidic dipeptidase (NAALA dipeptidase), has been shown to cleave N-acetyl-L-aspartyl-L-glutamate. nih.gov This enzyme exhibits specificity for N-acetylated dipeptides, suggesting that similar enzymes could potentially act on this compound, although specific studies have not been reported. The kinetic parameters for the hydrolysis of N-acetyl-L-aspartyl-L-glutamate by NAALA dipeptidase were determined to be a Kₘ of 540 nM and a Vₘₐₓ of 180 nM/mg of protein/min. nih.gov

Chemical Degradation

In the absence of enzymes, the chemical stability of this compound in aqueous buffer systems is primarily dependent on the hydrolysis of its amide bonds. The two principal amide bonds are the acetyl-tyrosine linkage and the tyrosine-glycinamide peptide bond. Generally, peptide bonds are relatively stable at neutral pH and physiological temperatures. However, the rate of hydrolysis is significantly influenced by pH and temperature.

Under acidic or basic conditions, the rate of hydrolysis increases. The specific rates of hydrolysis for this compound in various buffer systems have not been detailed in available literature. However, the general mechanism of acid- and base-catalyzed hydrolysis of peptides is well-understood.

Acid-Catalyzed Hydrolysis: In acidic solutions, the carbonyl oxygen of the peptide bond is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: In alkaline solutions, the hydroxide (B78521) ion acts as a nucleophile, directly attacking the carbonyl carbon of the peptide bond.

Without specific experimental data, it is not possible to provide a quantitative analysis of the degradation kinetics of this compound in different buffer systems. However, it is reasonable to infer that its stability would be lowest at pH extremes and would increase as the pH approaches neutrality.

Mechanistic Investigations of N Acetyl L Tyrosylglycinamide Biological Interactions Preclinical/in Vitro/in Vivo Animal Models

Evaluation of Enzymatic Susceptibility and Metabolic Pathways

The stability and metabolic transformation of a peptide are critical determinants of its biological activity and duration of action. For N-Acetyl-L-tyrosylglycinamide, a comprehensive evaluation would involve profiling its susceptibility to enzymatic degradation and identifying its metabolic products.

Profiling Proteolytic Cleavage Sites and Kinetics

The amide bonds within this compound are potential targets for various proteases and peptidases present in biological systems. An initial step in characterizing its stability would be to incubate the compound with a panel of relevant enzymes, such as trypsin, chymotrypsin (B1334515), and various exopeptidases and endopeptidases found in plasma and tissue homogenates (e.g., from liver or kidney). nih.govnih.gov

The primary cleavage sites would be the peptide bonds between L-tyrosyl and glycinamide (B1583983), and potentially the amide bond of the C-terminal glycinamide. The N-acetyl group on the tyrosine residue is expected to confer some resistance to aminopeptidases, which typically require a free N-terminus for their activity. nih.gov The kinetics of degradation would be determined by measuring the disappearance of the parent compound and the appearance of cleavage products over time, allowing for the calculation of parameters such as the half-life (t½) in the presence of specific enzymes.

Identification of In Vitro and In Vivo Metabolites in Animal Models

Following the identification of potential cleavage sites, studies would progress to identify the metabolites of this compound in both in vitro and in vivo systems. In vitro, the compound would be incubated with liver microsomes or hepatocytes from animal models (e.g., rat, mouse) to simulate hepatic metabolism. mdpi.com In vivo, the compound would be administered to animals, and biological samples (e.g., plasma, urine, feces) would be collected over time.

Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) would be employed to separate and identify the parent compound and its metabolites. mdpi.com Expected metabolites would include N-acetyl-L-tyrosine and glycinamide resulting from the cleavage of the peptide bond. Further degradation could lead to N-acetyl-L-tyrosine being deacetylated to L-tyrosine, and glycinamide being hydrolyzed to glycine (B1666218).

A hypothetical metabolic pathway for this compound is presented in Table 1.

Table 1: Hypothetical Metabolic Pathway of this compound

| Parent Compound | Primary Metabolites | Secondary Metabolites |

|---|---|---|

| This compound | N-Acetyl-L-tyrosine | L-Tyrosine |

| Glycinamide | Glycine |

This table is based on theoretical metabolic pathways of similar N-acetylated peptides and has not been experimentally verified for this compound.

Strategies for Enhancing Peptide Stability for Biological Research

Should this compound prove to be rapidly degraded, various strategies could be employed to enhance its stability for research purposes. These strategies aim to protect the labile peptide bonds from enzymatic cleavage.

One common approach is the substitution of L-amino acids with their D-isomers at or near the cleavage sites. This can render the peptide bond resistant to standard proteases. Another strategy involves the modification of the peptide backbone, such as N-methylation of the peptide bond, to sterically hinder enzyme access. The addition of chemical additives, such as antioxidants or specific enzyme inhibitors, can also be explored to improve stability in solution. nih.govnih.gov For instance, the dimerization of similar compounds through oxidation has been observed, a process that can sometimes be inhibited by antioxidants. nih.gov

Characterization of Receptor/Target Binding and Functional Modulation (Cellular and Biochemical)

A crucial aspect of understanding the biological role of this compound is to identify its molecular targets and characterize the nature of its interaction with them. This involves quantitative binding assays and functional assays to determine if the compound acts as an agonist, antagonist, or modulator of a specific receptor or enzyme.

Functional Assays for Agonistic, Antagonistic, or Modulatory Activities In Vitro

Once a binding target is identified, functional assays are necessary to determine the biological consequence of this interaction. These assays are typically conducted in cell-based systems that express the target receptor.

If this compound is suspected to interact with a G-protein coupled receptor (GPCR), for example, its functional activity could be assessed by measuring changes in downstream signaling molecules, such as cyclic AMP (cAMP) or intracellular calcium. revvity.com An agonist would mimic the effect of the natural ligand and elicit a response, while an antagonist would block the effect of the natural ligand. nih.govnih.gov A modulator might enhance or inhibit the receptor's response to its natural ligand.

For instance, if the target is a receptor tyrosine kinase, a functional assay might measure the level of receptor autophosphorylation upon exposure to this compound. nih.govnih.gov The results of these assays would classify the compound's activity and provide insight into its potential physiological role.

Due to a lack of available scientific research on the specific chemical compound "this compound," it is not possible to provide a detailed article on its biological interactions and mechanisms of action as requested.

Extensive searches for peer-reviewed literature and research data regarding the molecular targets, cellular uptake, signaling pathways, and biological activity of this compound did not yield any specific findings for this particular compound. The scientific community has not published studies that would allow for a comprehensive and accurate discussion of the topics outlined in the prompt.

Information available for structurally related compounds, such as N-acetylcysteine (NAC), cannot be extrapolated to this compound, as even minor changes in chemical structure can lead to vastly different biological properties and activities. Therefore, in the interest of scientific accuracy and adherence to the strict requirements of the prompt, the requested article cannot be generated.

Further research on this compound is required before a detailed analysis of its biological interactions can be compiled.

In Vitro and Ex Vivo Biological Activity Assessment in Complex Systems

High-Throughput Screening Methodologies for Biological Phenotypes

No high-throughput screening (HTS) campaigns or methodologies involving This compound have been reported in the accessible scientific literature. HTS allows for the rapid testing of thousands of chemical compounds to identify those that modulate a specific biological pathway or target. nih.govyoutube.com While HTS is a common tool in drug discovery and chemical biology, researchgate.net there is no evidence of This compound being included in or identified from such screens.

In Vivo Mechanistic Studies in Animal Models (Excluding Clinical Efficacy)

There is a lack of published in vivo studies in animal models investigating the mechanisms of action for This compound . Research in this area would be essential to understand how the compound behaves in a living system.

Assessment of Physiological and Biochemical Responses in Specific Animal Systems

There are no reports on the physiological or biochemical responses to the administration of This compound in specific animal systems. This type of research would involve measuring changes in biological markers or physiological functions following exposure to the compound, and no such investigations have been published.

Use of Genetically Modified Animal Models for Target Validation

The use of genetically modified animal models to validate the molecular targets of This compound has not been described in the scientific literature. Genetically modified models are crucial for confirming the specific proteins or pathways through which a compound exerts its effects. nih.govnih.gov Without identified biological activity, such target validation studies have not been undertaken for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Function Analysis

No quantitative structure-activity relationship (QSAR) or structure-function analyses for This compound have been published. QSAR models are computational methods that correlate the chemical structure of a compound with its biological activity, which is essential for predicting the activity of new molecules and for lead optimization in drug discovery. nih.govresearchgate.netnih.govscholars.direct The absence of any reported biological activity data for This compound precludes the development of such models.

Data Tables

Due to the absence of research data for This compound in the specified areas, no data tables could be generated.

Compound Names

Deconstruction of this compound's Key Residues and Functional Groups for Activity

The N-Acetyl Group: The acetylation of the N-terminus of the tyrosine residue serves a critical function. In many bioactive peptides, this modification increases metabolic stability by protecting the molecule from degradation by aminopeptidases. The acetylated amide moiety can also enhance bioavailability and the ability to cross biological membranes. nih.gov Furthermore, the acetyl group itself can participate in binding interactions, with the carbonyl oxygen acting as a hydrogen bond acceptor.

The L-Tyrosine Residue: The central L-tyrosine residue is arguably the most critical component for specific biological recognition. Its key features include:

The Phenolic Hydroxyl Group: This group is a versatile hydrogen bond donor and acceptor, often playing a crucial role in the binding of ligands to their protein targets. In studies of other enzyme inhibitors, such as unsymmetrical curcumin (B1669340) analogues targeting tyrosinase, the presence and position of hydroxyl groups on a phenolic ring are vital for inhibitory activity. nih.gov

The Aromatic Ring: The phenyl ring provides a hydrophobic surface that can engage in van der Waals forces, π-π stacking, or hydrophobic interactions within a receptor's binding pocket. The size and electronic nature of this ring are often determinants of binding affinity and specificity.

The Chiral Center: The L-configuration of the alpha-carbon is essential for maintaining the correct three-dimensional orientation of the side chain and backbone, which is critical for precise fitting into a chiral binding site on a target protein.

The Glycinamide Tail: The C-terminal glycinamide is another important feature for the molecule's stability and activity. The amide termination, as opposed to a free carboxylate, renders the molecule resistant to carboxypeptidase enzymes. Glycine, being the smallest amino acid, provides maximal conformational flexibility to the C-terminus, which can be advantageous for fitting into a binding site. This modification also neutralizes the negative charge of a C-terminal carboxylate, which can be beneficial for membrane permeability and for avoiding electrostatic repulsion at a binding site.

Elucidation of Pharmacophore Models and Binding Epitopes

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For this compound, a hypothetical pharmacophore model can be constructed based on its key chemical features. This model serves as a blueprint for identifying or designing other molecules with similar activity.

The generation of a robust pharmacophore model typically involves computational methods that analyze the common features of a set of active molecules. nih.gov In the absence of a large dataset for this compound, a structure-based pharmacophore can be proposed based on its functional groups. Such a model would likely consist of one hydrogen bond acceptor, one hydrogen bond donor, one aromatic feature, and one hydrophobic feature. nih.gov

Table 1: Potential Pharmacophoric Features of this compound

| Feature Type | Structural Origin | Potential Role in Binding |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the N-acetyl group; Carbonyl oxygen of the peptide bonds; Oxygen of the tyrosine hydroxyl group | Forming hydrogen bonds with donor groups (e.g., -NH, -OH) in a receptor binding site. |

| Hydrogen Bond Donor (HBD) | Amide protons of the peptide backbone; Hydroxyl proton of the tyrosine residue | Forming hydrogen bonds with acceptor groups (e.g., C=O, nitrogen atoms) in a receptor binding site. |

| Aromatic Ring (AR) | Phenyl ring of the tyrosine residue | Engaging in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. |

| Hydrophobic Feature (HY) | Phenyl ring of tyrosine; Methylene groups | Interacting with non-polar pockets of the target protein, contributing to binding affinity through the hydrophobic effect. |

This pharmacophore model can be used as a 3D query to screen virtual compound libraries to identify novel molecules that may share the biological activity of this compound. The binding epitope, or the specific region on the target protein that interacts with the compound, would mirror this pharmacophore, presenting a complementary set of interacting residues.

Rational Design of this compound Analogues with Modulated Activity Profiles

Rational design involves the systematic modification of a lead compound to improve its potency, selectivity, or pharmacokinetic properties. Based on the deconstruction of this compound's functional groups and its hypothetical pharmacophore, several strategies for creating analogues with modulated activity can be proposed. Studies on related N-acetyl-L-tyrosine derivatives have shown that modifications can lead to selective activation of targets like PPARα. nih.gov

The design of analogues would focus on systematically altering each component of the parent molecule to probe its role in biological activity.

Table 2: Rational Design of this compound Analogues and Predicted Activity Modulation

| Modification Strategy | Example Analogue | Rationale and Predicted Effect |

| Modification of the N-Acyl Group | N-Propionyl-L-tyrosylglycinamide | Increasing the alkyl chain length could enhance hydrophobic interactions and potentially improve membrane permeability. |

| Substitution of the Tyrosine Residue | N-Acetyl-L-phenylalanylglycinamide | Removal of the hydroxyl group would test its importance as a hydrogen bond donor/acceptor. A significant loss of activity would confirm its critical role. |

| N-Acetyl-L-(4-fluoro)phenylalanylglycinamide | Introducing an electron-withdrawing fluorine atom can alter the electronics of the aromatic ring and its interaction potential, without significantly changing its size. | |

| Modification of the C-Terminal Residue | N-Acetyl-L-tyrosyl-L-alaninamide | Replacing glycine with alanine (B10760859) introduces a methyl group, adding steric bulk. This can probe the size constraints of the binding pocket at this position. |

| Alteration of the C-Terminal Amide | N-Acetyl-L-tyrosylglycine | A free C-terminal carboxylate would introduce a negative charge. Comparing its activity to the parent amide would reveal the importance of charge neutrality at this position. |

These systematically designed analogues, once synthesized, would be subjected to in vitro and in vivo testing to evaluate their activity. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and allows for the fine-tuning of a lead compound's properties to achieve a desired biological effect. The development of quantitative structure-activity relationship (QSAR) models can further aid in correlating the structural changes with biological outcomes. nih.gov

Advanced Analytical Techniques for Detection and Quantification of N Acetyl L Tyrosylglycinamide

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of small molecules in complex matrices due to its high sensitivity, specificity, and reproducibility. researchgate.netnih.gov The development of a robust LC-MS/MS method for N-Acetyl-L-tyrosylglycinamide requires meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

The primary challenge in analyzing this compound in biological samples is its low endogenous concentration and the presence of interfering substances. tudelft.nl Therefore, an efficient sample preparation protocol is crucial to enrich the analyte and remove matrix components that can cause ion suppression or enhancement in the mass spectrometer.

For animal fluids such as plasma and urine , a common approach involves protein precipitation followed by solid-phase extraction (SPE). waters.com Protein precipitation can be achieved using organic solvents like acetonitrile (B52724) or by treatment with acids such as trichloroacetic acid. waters.comnih.gov This initial step removes the bulk of high molecular weight proteins. Subsequent SPE provides further cleanup and concentration of the analyte. A mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties would be ideal for capturing the polar and charged nature of this compound.

For tissue homogenates and cell lysates , the sample preparation is more complex. Tissues must first be homogenized, often cryogenically, to release intracellular components. This is followed by cell lysis using appropriate buffers. To handle the high lipid and protein content, techniques like liquid-liquid extraction (LLE) or more rigorous SPE protocols may be necessary. tudelft.nl The use of internal standards, ideally a stable isotope-labeled version of this compound (e.g., D3-N-Acetyl-L-tyrosylglycinamide), is essential for accurate quantification, as it compensates for analyte loss during sample processing and for matrix effects. nih.gov

Table 1: Exemplar Sample Preparation Protocol for this compound in Plasma

| Step | Procedure | Rationale |

| 1. Spiking | To 100 µL of plasma, add 10 µL of internal standard solution (e.g., 100 ng/mL D3-N-Acetyl-L-tyrosylglycinamide in 50% methanol). | Introduction of an internal standard to correct for variability in extraction and matrix effects. |

| 2. Protein Precipitation | Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute. | To precipitate plasma proteins which can interfere with the analysis. |

| 3. Centrifugation | Centrifuge at 14,000 x g for 10 minutes at 4°C. | To pellet the precipitated proteins. |

| 4. Supernatant Transfer | Carefully transfer the supernatant to a new tube. | To separate the analyte-containing solution from the protein pellet. |

| 5. Evaporation | Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. | To concentrate the analyte and remove the organic solvent. |

| 6. Reconstitution | Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). | To prepare the sample for injection into the LC-MS/MS system. |

The goal of the chromatographic separation is to resolve this compound from other endogenous compounds and potential isomers to ensure accurate quantification. enovatia.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique for this polar molecule.

Stationary Phase Selection: A C18 stationary phase is a common starting point for the separation of peptides and their derivatives. nih.gov Given the polar nature of this compound, a column with enhanced polar retention, such as one with a polar-endcapping or an embedded polar group, may provide better peak shape and retention.

Mobile Phase and Gradient Optimization: A typical mobile phase system consists of water with a small percentage of organic acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol (B129727) with the same acidic modifier as mobile phase B. unm.edu The formic acid aids in the protonation of the analyte, which is beneficial for positive ion mode mass spectrometry. A gradient elution, starting with a high percentage of mobile phase A and gradually increasing the proportion of mobile phase B, is employed to effectively elute the analyte while separating it from other matrix components. The gradient profile, flow rate, and column temperature must be optimized to achieve a sharp, symmetrical peak for this compound with a reasonable retention time.

Tandem mass spectrometry (MS/MS) provides the high selectivity needed for quantification in complex matrices. The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Ionization and Precursor Ion Selection: Electrospray ionization (ESI) in the positive ion mode is generally suitable for protonating this compound. The precursor ion would be the protonated molecule [M+H]⁺. The exact m/z value would be calculated based on the chemical formula of the compound.

Fragmentation and Product Ion Selection: Collision-induced dissociation (CID) is used to fragment the precursor ion in the collision cell of the mass spectrometer. The resulting product ions are specific to the structure of this compound. Characteristic fragment ions would likely arise from the cleavage of the peptide bond and the loss of the acetyl group or parts of the amino acid side chains. At least two to three specific MRM transitions (precursor ion → product ion) should be monitored for both the analyte and its internal standard to ensure confident identification and quantification.

Metabolite Identification: For identifying potential metabolites, a more comprehensive approach using a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, would be beneficial. These instruments allow for the accurate mass measurement of both precursor and product ions, facilitating the elucidation of elemental compositions and the identification of metabolic transformations like hydroxylation, deacetylation, or cleavage of the dipeptide.

Table 2: Hypothetical MRM Transitions for this compound Analysis

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| This compound | [Calculated M+H]⁺ | [Fragment A]⁺ | [Fragment B]⁺ | Optimized Value |

| D3-N-Acetyl-L-tyrosylglycinamide | [Calculated M+H]⁺ + 3 | [Fragment A]⁺ + 3 | [Fragment B]⁺ | Optimized Value |

Spectroscopic Quantification Methods for this compound

Spectroscopic techniques are pivotal in the quantitative analysis of this compound, leveraging the inherent properties of its constituent chromophores. These methods offer rapid and sensitive detection, crucial for various research and quality control applications.

UV-Vis Spectrophotometric Quantification Based on Tyrosine Chromophore

The presence of the tyrosine residue in this compound provides a straightforward avenue for its quantification using UV-Vis spectrophotometry. The aromatic side-chain of tyrosine acts as a chromophore, exhibiting characteristic absorption of ultraviolet light. acs.orgnih.gov

The principle of this method lies in the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species in a solution. The tyrosine chromophore has a primary absorption maximum in the UV region, typically around 274-275 nm at neutral pH. photochemcad.comresearchgate.net Ionization of the phenolic hydroxyl group of tyrosine at alkaline pH results in a significant red shift of the absorption maximum to approximately 293-295 nm, accompanied by an increase in molar absorptivity. nih.govresearchgate.net This pH-dependent spectral shift can be utilized to enhance the selectivity and sensitivity of the quantification method.

For accurate quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of this compound of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. It is imperative to control the pH of the solutions to ensure consistent ionization state of the tyrosine chromophore and thus, reproducible absorbance measurements.

Table 1: UV Absorption Properties of Tyrosine Chromophore

| Property | Value | Conditions | Reference |

| Absorption Maximum (λmax) | 274.25 nm | Phosphate (B84403) buffer (pH 7, 0.1 M) | photochemcad.com |

| Molar Absorptivity (ε) | 1405 M⁻¹cm⁻¹ | at 274.25 nm in phosphate buffer (pH 7) | photochemcad.com |

| Red-Shifted λmax (ionized) | ~295 nm | Alkaline pH | nih.gov |

| Red-Shifted λmax (ionized) | 294 nm | Basic medium | researchgate.net |

The simplicity and accessibility of UV-Vis spectrophotometry make it a widely used technique. However, its application can be limited by interferences from other substances in the sample matrix that also absorb in the same UV region. Therefore, sample purity is a critical factor for obtaining accurate quantitative results.

Development of Fluorescence-Based Detection Methods for Labeled Peptides

Fluorescence-based methods offer a significant enhancement in sensitivity and selectivity for the detection and quantification of peptides like this compound, especially in complex biological samples. creative-peptides.comjohnshopkins.edu These methods typically involve the covalent attachment of a fluorescent dye (fluorophore) to the peptide. creative-peptides.com

The intrinsic fluorescence of the tyrosine residue can also be utilized, although its quantum yield is relatively modest. researchgate.net More commonly, extrinsic fluorescent labels are employed to achieve lower detection limits and to enable multiplexing, where different peptides can be labeled with distinct fluorophores and detected simultaneously. creative-peptides.com

The development of a fluorescence-based detection method involves several key steps:

Selection of a Fluorescent Label: The choice of fluorophore is critical and depends on factors such as its reactivity towards the peptide, excitation and emission wavelengths, quantum yield, and compatibility with the analytical platform. Common labeling strategies target primary amines (N-terminus and lysine (B10760008) side chains) or thiol groups (cysteine side chains). researchgate.netnih.gov For this compound, which lacks a free N-terminus, labeling would likely target the C-terminus or the tyrosine side chain, or a fluorescent moiety could be incorporated during synthesis.

Labeling Reaction: The conditions for the labeling reaction, including pH, temperature, and stoichiometry, must be optimized to ensure complete and specific derivatization of the peptide with minimal side reactions. nih.gov

Separation and Detection: The labeled peptide is typically separated from unreacted dye and other sample components using techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE). nih.gov Detection is achieved using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Fluorescence resonance energy transfer (FRET) is an advanced application where two different fluorophores, a donor and an acceptor, are attached to the peptide or interacting molecules. creative-peptides.com The efficiency of energy transfer between the donor and acceptor is highly dependent on the distance between them, providing a powerful tool for studying peptide conformation and interactions. creative-peptides.com Another innovative approach involves using the fluorescence blinking pattern of a labeled peptide to identify it, offering single-molecule sensitivity. acs.org

Table 2: Common Fluorescent Labels and Their Applications in Peptide Analysis

| Fluorescent Label | Target Functional Group | Key Features | Reference |

| 5-Iodoacetamidofluorescein | Cysteine residues | Compatible with trypsin digestion and MALDI MS. | nih.gov |

| Fluorescamine | Primary amines (e.g., Lysine) | Reacts with primary amines to become fluorescent. | researchgate.net |

| N-(1-pyrenyl)maleimide (NPM) | Thiol groups | Used for derivatization of thiol-containing compounds. | nih.govresearchgate.net |

| 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) | Thiol groups | Fast reaction kinetics and excellent fluorogenicity upon thiol conjugation. | johnshopkins.eduspringernature.com |

The high sensitivity of fluorescence detection makes it particularly valuable for quantifying low-abundance peptides and for applications in high-throughput screening and bioimaging. creative-peptides.comnih.gov

Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis

Capillary electrophoresis (CE) is a powerful analytical technique well-suited for the high-resolution separation of polar compounds like peptides. nih.govyoutube.com Its efficiency, speed, and requirement for minimal sample volumes make it an attractive method for the analysis of this compound. youtube.comdiva-portal.org

Method Development for Resolution of this compound from Impurities and Metabolites

The development of a robust CE method for the separation of this compound from potential impurities (e.g., starting materials from synthesis, degradation products) and metabolites is crucial for accurate quantification and characterization. nih.govresearchgate.net The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. youtube.com

Key parameters that must be optimized during method development include: nih.govubaya.ac.id

Background Electrolyte (BGE): The composition, concentration, and pH of the BGE are the most critical factors affecting selectivity in CE. ubaya.ac.id For a peptide like this compound, a buffer with a pH that maximizes the charge difference between the target analyte and its impurities will provide the best resolution. Borate buffers at alkaline pH have been successfully used for the separation of acetylated amino acids. researchgate.net

Applied Voltage: Higher voltages generally lead to shorter analysis times and increased efficiency, but can also generate Joule heating, which may negatively impact resolution and capillary integrity. mdpi.com

Capillary Dimensions and Temperature: The length and internal diameter of the capillary, as well as the operating temperature, influence separation efficiency and analysis time. nih.govmdpi.com

Additives to the BGE: To enhance selectivity and resolve complex mixtures, various additives can be incorporated into the BGE. These include organic modifiers, ion-pairing reagents, and cyclodextrins, which can interact with the analytes and alter their electrophoretic mobilities. nih.govsigmaaldrich.com

A systematic approach to method development involves varying these parameters to achieve the desired separation. For instance, a study on the separation of di- and tripeptide enantiomers utilized carboxymethyl-β-cyclodextrin and succinyl-β-cyclodextrin as chiral selectors in the BGE. sigmaaldrich.comresearchgate.net

Table 3: Key Parameters in Capillary Electrophoresis Method Development

| Parameter | Effect on Separation | Typical Considerations | Reference |

| Background Electrolyte (BGE) pH | Influences the charge of the analyte and electroosmotic flow. | Select a pH that maximizes charge differences between analytes. | ubaya.ac.id |

| BGE Concentration | Affects ionic strength, current, and peak shape. | Higher concentrations can reduce peak broadening but increase current. | nih.gov |

| Applied Voltage | Determines the speed of migration and separation efficiency. | Optimize for a balance between speed and minimizing Joule heating. | mdpi.com |

| Capillary Temperature | Influences viscosity of the BGE and analyte mobility. | Controlled temperature ensures reproducible migration times. | mdpi.com |

| BGE Additives | Can enhance selectivity through secondary interactions. | Cyclodextrins for chiral separations, detergents for hydrophobic analytes. | nih.govsigmaaldrich.com |

Validation of the developed method is essential to ensure its accuracy, precision, linearity, and robustness for the intended application. nih.gov

Integration of CE with Mass Spectrometry for Enhanced Characterization

The coupling of capillary electrophoresis with mass spectrometry (CE-MS) provides a powerful analytical platform that combines the high-resolution separation capabilities of CE with the definitive structural identification and high sensitivity of MS. nih.govnih.gov This integration is particularly valuable for the unambiguous identification of this compound and the characterization of its impurities and metabolites.

In a CE-MS system, the analytes are separated in the CE capillary and then introduced directly into the ion source of the mass spectrometer. The development of a stable interface between the CE and MS instruments is critical for successful coupling. Electrospray ionization (ESI) is the most common interface used for CE-MS, as it allows for the gentle ionization of polar and thermally labile molecules like peptides. nih.gov

The BGE composition must be carefully chosen to be compatible with both CE separation and MS detection. Volatile buffers, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, are typically used as they are readily removed in the gas phase before the analytes enter the mass analyzer. nih.gov The use of non-volatile salts, which are common in many CE methods, can cause ion suppression and contamination of the MS instrument.

CE-MS has been successfully applied to the analysis of a wide range of biomolecules, including peptides and their modifications. nih.govnih.gov For instance, CE-MS has been used for the detailed structural characterization of N-glycans, demonstrating its ability to separate and identify complex isomeric structures. nih.govnih.gov This capability would be directly applicable to analyzing the purity of this compound and identifying any related substances.

Table 4: Considerations for CE-MS Method Development

| Parameter | Importance for CE-MS | Typical Solutions/Approaches | Reference |

| BGE Volatility | Non-volatile buffers interfere with MS detection. | Use of volatile buffers like ammonium formate or acetate. | nih.gov |

| Electrospray Stability | A stable spray is crucial for consistent signal. | Optimization of sheath liquid composition and flow rate. | nih.gov |

| Analyte Concentration | Sufficient concentration is needed for MS detection. | In-capillary preconcentration techniques can be employed. | nih.gov |

| Interface Design | Efficient transfer of analytes from CE to MS. | Sheath-flow and sheathless interfaces are common designs. | diva-portal.org |

The integration of CE with MS offers a comprehensive analytical solution for the detailed characterization of this compound, providing not only quantitative information but also confident structural confirmation.

Computational and Theoretical Frameworks for N Acetyl L Tyrosylglycinamide Research

Molecular Modeling and Simulation of Peptide-Target Interactions

Molecular modeling and simulation are foundational to understanding how N-Acetyl-L-tyrosylglycinamide interacts with its biological targets. These techniques allow for the visualization and analysis of the dynamic processes involved in molecular recognition, providing a virtual microscope to observe the intricate dance between the peptide and its protein partner.

Ligand-Protein Docking and Scoring Methodologies

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a protein to form a stable complex. lanl.gov For this compound, this involves placing the molecule into the binding site of a target protein and evaluating the most likely binding pose. The process can be broken down into two main components: the search algorithm and the scoring function. lanl.gov The search algorithm generates a variety of possible binding poses, while the scoring function estimates the binding affinity for each pose. lanl.gov

While direct docking studies on this compound are not widely published, studies on its constituent parts, such as N-acetylcysteine (NAC), provide valuable insights into the types of interactions that can be expected. For instance, a molecular docking study of NAC with the SARS-CoV-2 main protease revealed specific binding interactions with key amino acid residues. chemrxiv.org The binding affinity of N-acetylcysteine was calculated to be -4.24 kcal/mol, indicating a favorable interaction. chemrxiv.org Such studies highlight the importance of hydrogen bonds and hydrophobic interactions in stabilizing the ligand-protein complex. chemrxiv.orgnih.gov

Interactive Table: Example of Docking Results for N-Acetylcysteine with SARS-CoV-2 Main Protease. chemrxiv.org

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| N-Acetylcysteine | SARS-CoV-2 Main Protease | -4.24 | Cys-145, His-163, Gly-143 |

| Zinc Acetyl Cysteine | SARS-CoV-2 Main Protease | -4.29 | Gly-143, Ser-144, Cys-145, Glu-166 |

| Niclosamide | SARS-CoV-2 Main Protease | -7.5 | Glu-166, Cys-145, His-41 |

| Hydroxychloroquine | SARS-CoV-2 Main Protease | -6.66 | Cys-145, Glu-166, Arg-188 |

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of this compound in a biological environment, such as in aqueous solution or near a protein. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and interactions of the peptide over time. nih.gov

Studies on similar dipeptides, like N-acetyltryptophanamide (NATA), have demonstrated the utility of MD simulations in understanding peptide reorientational dynamics in solution. researchgate.net These simulations can reveal how the peptide tumbles and interacts with surrounding water molecules and co-solvents, providing insights into its conformational flexibility. researchgate.netnih.gov For this compound, MD simulations could be used to explore its folding landscape, identify stable conformations, and understand how it approaches and binds to a target protein. nih.gov

Calculation of Binding Free Energies using Advanced Computational Methods